molecular formula C10H16O B046549 Carveol CAS No. 99-48-9

Carveol

Cat. No.: B046549
CAS No.: 99-48-9
M. Wt: 152.23 g/mol
InChI Key: BAVONGHXFVOKBV-UHFFFAOYSA-N
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Description

Carveol is a natural unsaturated, monocyclic monoterpenoid alcohol. It is a constituent of spearmint essential oil, typically found in the form of cis-(−)-carveol. This compound is a colorless fluid that is soluble in oils but insoluble in water. This compound has an odor and flavor that resemble those of spearmint and caraway, making it useful as a fragrance in cosmetics and as a flavor additive in the food industry .

Mechanism of Action

Target of Action

Carveol, a natural unsaturated, monocyclic monoterpenoid alcohol , primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a master regulator of the downstream antioxidant machinery, playing a crucial role in cellular defense mechanisms against oxidative stress . In addition, this compound exhibits binding affinity against different targets involved in diabetes, such as sodium-glucose co-transporter, aldose reductase, and sucrose-isomaltase intestinal .

Mode of Action

This compound interacts with its targets, particularly Nrf2, by boosting endogenous antioxidant mechanisms, such as nuclear translocation of the Nrf2 gene . This interaction significantly modulates the detrimental effects of oxidative stress . In the context of diabetes, this compound shows inhibitory activity against alpha-amylase, which is concentration-dependent .

Biochemical Pathways

This compound is synthesized by the methylerythritol phosphate pathway in plastids via geranyl-pyrophosphate through an intermediate like limonene or β-pinene in some microorganisms and plants . Upon interaction with Nrf2, this compound activates the endogenous master antioxidant Nrf2, which further regulates the expression of downstream antioxidants .

Pharmacokinetics (ADME Properties)

It’s known that these properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

This compound’s action results in significant modulation of the detrimental effects of oxidative stress by boosting endogenous antioxidant mechanisms . It also attenuates the blood glucose level in a dose- and time-dependent manner, demonstrating antidiabetic, anti-hyperlipidemic, and hepatoprotective actions .

Action Environment

The emission of volatile compounds like this compound is regulated by several biochemical and ecological factors such as their rate of synthesis, their physicochemical characteristics, temperature, stomatal conductance, and leaf structure . These environmental factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Carveol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to boost endogenous antioxidant mechanisms, such as the nuclear translocation of the Nrf2 gene, a master regulator of the downstream antioxidant machinery .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the detrimental effects of certain compounds like Acetaminophen (APAP) by boosting endogenous antioxidant mechanisms . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For example, this compound significantly modulates the detrimental effects of APAP by boosting endogenous antioxidant mechanisms, such as nuclear translocation of the Nrf2 gene .

Preparation Methods

Carveol can be synthesized through various methods. One common synthetic route involves the hydrogenation of carvone, which is another monoterpenoid. The reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Industrial production methods often involve the extraction of this compound from essential oils of plants like spearmint, dill, and caraway seeds .

Chemical Reactions Analysis

Carveol undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to carvone using oxidizing agents like potassium permanganate or chromic acid.

    Reduction: this compound can be reduced to dihydrothis compound using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride.

The major products formed from these reactions include carvone, dihydrothis compound, and various substituted this compound derivatives .

Scientific Research Applications

Carveol has a wide range of scientific research applications:

Comparison with Similar Compounds

Carveol is similar to other monoterpenoids like carvone and carvotanacetone. it is unique due to its specific odor and flavor profile, which makes it particularly valuable in the food and fragrance industries. Similar compounds include:

This compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol
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InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3
Source PubChem
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InChI Key

BAVONGHXFVOKBV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16O
Record name CARVEOL
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DSSTOX Substance ID

DTXSID3024736
Record name Carveol
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Molecular Weight

152.23 g/mol
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Physical Description

Carveol is a clear colorless liquid. Insoluble in water., colourless to pale yellow liquid with a spearminty odour
Record name CARVEOL
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Record name Carveol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

439 to 441 °F at 751 mmHg (NTP, 1992), 226.00 to 227.00 °C. @ 751.00 mm Hg
Record name CARVEOL
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Record name Carveol
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Solubility

Insoluble (NTP, 1992), soluble in alcohol, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name CARVEOL
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Record name Carveol
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Density

1.496 (NTP, 1992) - Denser than water; will sink, 0.947-0.953
Record name CARVEOL
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Record name Carveol
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CAS No.

99-48-9, 2102-58-1
Record name CARVEOL
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Record name CARVEOL
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Record name 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-
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Record name Carveol
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Record name p-mentha-1(6),8-dien-2-ol
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Record name (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol
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Record name Carveol
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Melting Point

208 °F (NTP, 1992)
Record name CARVEOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Carveol demonstrates neuroprotective effects through multiple mechanisms:

  • Antioxidant activity: this compound enhances endogenous antioxidant systems by activating the nuclear factor E2-related factor 2 (Nrf2) pathway. Nrf2 regulates the expression of various antioxidant enzymes, including superoxide dismutase (SOD), catalase, glutathione-S-transferase (GST), and glutathione (GSH) [, , , ]. This activation helps to scavenge free radicals and reduce lipid peroxidation (LPO), mitigating oxidative stress in conditions like stroke [], acetaminophen-induced hepatotoxicity [], and epilepsy [].
  • Anti-inflammatory effects: this compound downregulates inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and interleukin-1β (IL-1β) [, ]. This anti-inflammatory action contributes to reducing neuroinflammation associated with various neurological disorders.
  • Modulation of neurotransmitter systems: this compound may also influence neurotransmitter systems, such as the cholinergic system, by mitigating acetylcholinesterase levels. This modulation can contribute to its neuroprotective effects [].

A: this compound acts as an Nrf2 activator, promoting its nuclear translocation and subsequent upregulation of downstream antioxidant genes, including heme oxygenase-1 (HO-1) [, ]. This activation of the Nrf2 pathway leads to an enhanced antioxidant response, protecting cells from oxidative damage.

A: this compound acts as an antagonist of human α7-nAChRs [, ]. By inhibiting these receptors, this compound may influence cholinergic neurotransmission, potentially contributing to its analgesic and anti-inflammatory properties [, ].

ANone: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.

ANone: Various spectroscopic techniques are employed to characterize this compound, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in this compound, such as the hydroxyl group and the carbon-carbon double bonds [, ].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and stereochemistry of this compound isomers [, , , ].
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used to identify and quantify this compound and its metabolites in various matrices [, , , , , ].

A: CDH is a key enzyme involved in the microbial degradation of this compound [, , , ]. It catalyzes the oxidation of this compound to carvone, a key step in the metabolic pathway [, , ].

A: CDH exhibits stereoselectivity towards this compound isomers [, ]. For instance, the CDH from Rhodococcus erythropolis DCL14 preferentially catalyzes the conversion of (6S)-carveol stereoisomers to their corresponding carvone forms, while displaying lower activity towards (6R)-carveol isomers [].

ANone: Molecular docking studies have been conducted to evaluate this compound's binding affinity to various targets:

  • Nrf2-keap1 complex: Docking studies supported this compound's interaction with the Nrf2-keap1 complex, corroborating its role in activating the Nrf2 pathway and promoting antioxidant defense mechanisms [].
  • NMDA receptor subunit NR2B: Molecular docking analysis revealed that this compound exhibited a high affinity for the NMDA receptor subunit NR2B, suggesting potential antagonistic effects on this receptor [].

A: Different monoterpenes, including carvacrol, d-carvone, eugenol, (+)-pulegone, thymol, thymoquinone, menthome, and limonene, have been tested for their effects on the human α7-nAChR []. These studies demonstrated that the extent of inhibition varied significantly depending on the specific monoterpene structure. This compound exhibited the highest potency among the tested monoterpenes, suggesting that specific structural features are crucial for its interaction with α7-nAChRs [].

A: Research suggests that incorporating this compound as a corneal penetration enhancer and hydroxypropyl methylcellulose (HPMC) as a viscosity-increasing agent can enhance the ocular bioavailability of DZD [, ]. this compound improves corneal transport, while HPMC increases formulation viscosity, thereby reducing pre-corneal drug loss and prolonging contact time with ocular tissues. The study demonstrated a positive correlation between in vitro permeability parameters and in vivo intraocular pressure (IOP) lowering effects, highlighting the potential of this formulation strategy [, ].

ANone: Several animal models have been utilized to explore the therapeutic effects of this compound in various conditions:

  • Alloxan-induced diabetic rats: this compound demonstrated antidiabetic, antihyperlipidemic, and hepatoprotective effects in alloxan-induced diabetic rats []. It effectively attenuated blood glucose levels, improved glucose tolerance, and reduced glycosylated hemoglobin levels [].
  • Middle cerebral artery occlusion (MCAO) model in rats: this compound exhibited significant neuroprotective effects in rats subjected to MCAO, a model of stroke []. It reduced neuronal injury, suppressed inflammatory cytokine expression, and attenuated oxidative stress markers [].
  • Pentylenetetrazole (PTZ)-kindled epileptic rats: this compound administration in PTZ-kindled epileptic rats reduced seizure severity and neuroinflammation, highlighting its potential as an antiepileptic agent [].
  • Lipopolysaccharide (LPS)-induced depression model in rats: this compound exhibited antidepressant-like effects in rats subjected to LPS-induced depression, suggesting its potential in treating depressive disorders [].

ANone: Yes, this compound demonstrated significant gastroprotective activity in various ulcer models:

  • Ethanol-induced gastric ulcers: this compound effectively reduced the severity of ethanol-induced gastric ulcers [].
  • Stress-induced gastric ulcers: Treatment with this compound also protected against stress-induced gastric lesions in animal models [].
  • NSAID-induced gastric ulcers: this compound exhibited protective effects against ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) [].
  • Pylorus ligation-induced ulcers: In a pylorus ligation model, this compound reduced gastric secretion volume and promoted mucus production, contributing to its gastroprotective effects [].

A: this compound exhibits potent antibacterial activity, particularly against Xanthomonas oryzae pv. oryzae (Xoo) []. It significantly inhibited Xoo growth, motility, biofilm formation, and xanthomonadin production in a concentration-dependent manner []. Furthermore, this compound treatment downregulated the expression of Xoo virulence genes and induced substantial ultrastructural damage to bacterial cells []. These findings highlight this compound's potential as an antibacterial agent.

A: Chiral gas chromatography (GC) is a common method employed to determine the enantiomeric composition of this compound and its related compounds [, , ]. By utilizing chiral stationary phases in GC, researchers can separate and quantify the different enantiomers present in a sample.

ANone: Researchers have employed a combination of techniques to monitor limonene hydroperoxide formation in fragranced products:

  • GC-MS: While GC-MS can detect limonene hydroperoxide, its sensitivity for this compound is relatively low [].
  • Triphenylphosphine (PPh3) Reduction Assay: A specific and sensitive method involves the selective reduction of limonene-2-OOH to this compound using PPh3 []. This method allows for the indirect quantification of limonene-2-OOH by measuring the amount of this compound formed using GC-MS [].

ANone: Yes, several other natural compounds, particularly monoterpenes, share similar biological activities with this compound:

  • Limonene: Limonene, a precursor to this compound, exhibits antioxidant, anti-inflammatory, and chemopreventive properties [, ]. It is widely found in citrus fruits and is commonly used in fragrances and flavorings.
  • Carvone: Carvone, the oxidized form of this compound, possesses antimicrobial, anti-inflammatory, and potential anticancer properties [, , , , ]. It is primarily known for its characteristic caraway and spearmint aromas.
  • Perillyl alcohol: Perillyl alcohol, another limonene metabolite, shows anticancer activity and is being investigated for its potential in treating various cancers [].

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